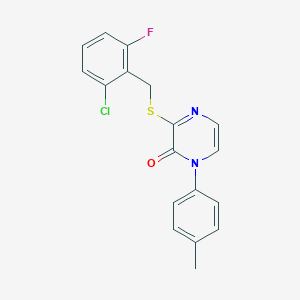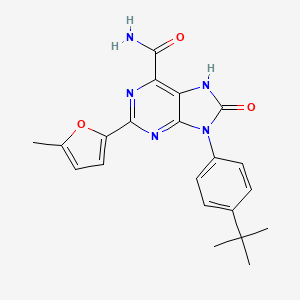
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide" is a structurally complex molecule that appears to be related to the purine family of compounds. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as adenine and guanine, two of the four nucleobases in the structure of DNA and RNA.
Synthesis Analysis
The synthesis of purine derivatives often involves the formation of the purine core followed by functionalization at various positions on the ring system. For example, the synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides involves glycosylation of a silylated purine derivative with protected ribofuranose, followed by deprotection to yield the nucleoside product . Similarly, 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines are synthesized through reactions between amino-imidazole intermediates and acetylacetone . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of the purine core, introduction of the furanyl and tert-butylphenyl groups, and the final carbamoylation step.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine ring, which is a fused imidazole and pyrimidine ring. The compound of interest would have additional substituents, such as the 4-tert-butylphenyl and 5-methylfuran-2-yl groups, which would influence its chemical behavior and interactions. Intramolecular hydrogen bonding is a common feature in such molecules, as seen in the 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines, where hydrogen bonding occurs between the amino group and the purine ring .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents. The reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents, for instance, leads to the addition across the cyano group, forming products like amidoximes, amidrazones, amidines, and amides . This indicates that the cyano group in purine derivatives is highly reactive and can be transformed into various functional groups. The compound , with its carboxamide group, may also undergo reactions typical of amides, such as hydrolysis or reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group can increase the molecule's steric bulk, affecting its solubility and reactivity. The furanyl group may contribute to the compound's aromaticity and electronic properties. The carbamoyl group can engage in hydrogen bonding, impacting the compound's boiling point, melting point, and solubility in various solvents. The spectroscopic data are essential for characterizing these compounds, as they provide information on the molecular structure and the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Research demonstrates the synthesis of heterocyclic compounds, including purine derivatives, highlighting methodologies that could be applicable to synthesizing or modifying the query compound. For instance, the Hetero Diels-Alder synthesis of zeatin, a type of purine derivative, showcases a method for creating complex molecules with potential biological activity (Tolman, Hanuš, & Sedmera, 1999).
Anticancer Agent Development
- Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research suggests that modifications of purine structures, similar to the query compound, could yield new anticancer agents. For example, certain synthesized compounds demonstrated cytotoxicity in ovarian and oral cancers, indicating the potential of purine derivatives in drug development (Kumar et al., 2009).
Electrochromic Materials
- Polyamides with pendant carbazole groups, including those with tert-butyl substituents, have been synthesized and studied for their electrochromic properties. This suggests that purine derivatives, by analogy, could be explored for their potential in creating new materials with electrochromic applications, useful in displays and smart windows (Hsiao et al., 2013).
Antiprotozoal Agents
- Dicationic imidazo[1,2-a]pyridines and related structures have been synthesized and evaluated for antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against protozoal infections. This highlights the potential of purine and imidazo-pyridine derivatives in medicinal chemistry for the development of new therapeutic agents (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-11-5-10-14(29-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-8-6-12(7-9-13)21(2,3)4/h5-10H,1-4H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJHIRNJWUBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
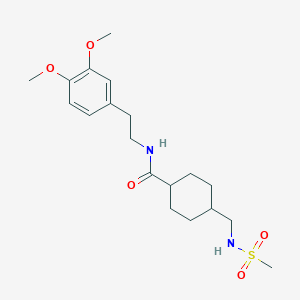
![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)
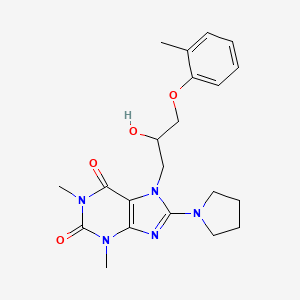
![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)
![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
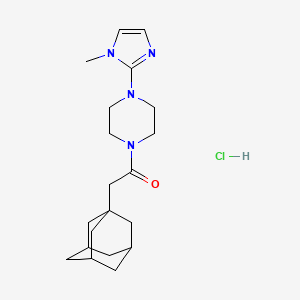
![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)
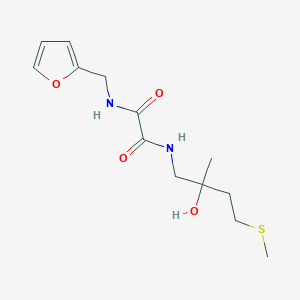
![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
